![molecular formula C14H19NaO13S B13430743 sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is a complex organic compound with a molecular formula of C14H21NaO11S. This compound is characterized by its multiple stereocenters and acetylated sugar moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate typically involves the acetylation of a sugar derivative followed by sulfation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine. The acetylated intermediate is then subjected to sulfation using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality.
化学反応の分析
Types of Reactions
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields hydroxyl derivatives of the sugar moiety.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Leads to different oxidation states and reduced forms of the compound.
科学的研究の応用
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfate group can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane permeability, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- Sodium;[(2R,3R,4S,5R,6S)-6-[(28R,34R,35R,38S,43S)-6-[(27R,31S,39R,46S)-2-[[(23S,24S,25R,26S,42R,52R,53S,54S,55S)-26-acetoxy-51,51,52,53,54-pentamethyl-54-(4-methylpent-4-enyl)-48-oxo-77-oxapentacycloicos-16(47)-en-24-yl]oxy]-4,5-dihydroxy-tetrahydropyran-39-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-38-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-(sulfonatooxymethyl)tetrahydropyran-2-yl]oxy-3,5-dihydroxy-tetrahydropyran-2-yl]methyl sulfate
- Streptomycin sulfate salt
Uniqueness
Sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate is unique due to its specific stereochemistry and the presence of multiple acetyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it a valuable compound in research and industrial applications.
特性
分子式 |
C14H19NaO13S |
|---|---|
分子量 |
450.35 g/mol |
IUPAC名 |
sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H20O13S.Na/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16;/h10-14H,5H2,1-4H3,(H,19,20,21);/q;+1/p-1/t10-,11+,12+,13+,14?;/m1./s1 |
InChIキー |
SJZQSXVYAHZKPL-YNZRWFQPSA-M |
異性体SMILES |
CC(=O)O[C@H]1[C@H](OC([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+] |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



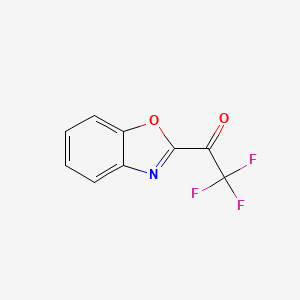

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

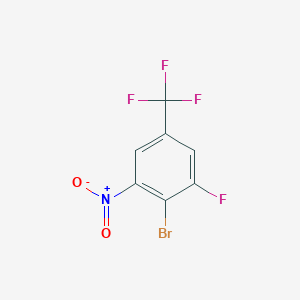
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
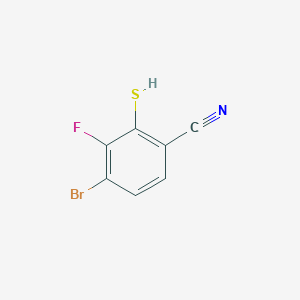
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
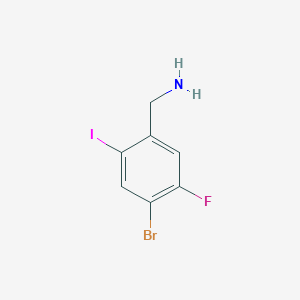
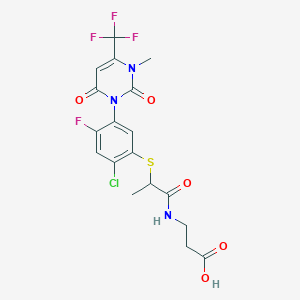
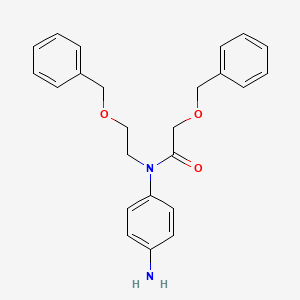
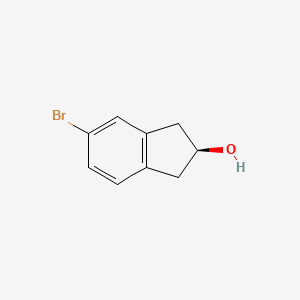
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
